1-(Benzyloxy)-4-bromo-2-methoxybenzene
Overview
Description
The compound "1-(Benzyloxy)-4-bromo-2-methoxybenzene" is a benzene derivative that contains a benzyloxy group, a bromine atom, and a methoxy group attached to the benzene ring. This structure suggests potential reactivity typical of aromatic compounds substituted with electron-donating and electron-withdrawing groups, which can influence its chemical behavior in synthetic applications.
Synthesis Analysis
The synthesis of related compounds often involves reactions that introduce functional groups to aromatic systems. For instance, the Knoevenagel reaction was used to synthesize photoluminescent phenylene vinylene oligomers by reacting (4-methoxyphenyl)acetonitrile with different aldehydes . Similarly, the synthesis of complex molecules like 2-aryl-6-methoxy-3-methyl-5-[N-(benzenesulfonyl)amino]-2,3-dihydrobenzofurans was achieved through Lewis acid-promoted reactions involving electron-rich propenylbenzenes . These methods could potentially be adapted for the synthesis of "1-(Benzyloxy)-4-bromo-2-methoxybenzene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to "1-(Benzyloxy)-4-bromo-2-methoxybenzene" has been characterized by X-ray crystallography. For example, the crystal structure of a 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene carbonitrile revealed a nearly coplanar fused-ring system with the bromobenzene ring almost perpendicular to it . This information is valuable as it provides insight into how substituents might affect the overall geometry and electronic distribution of the molecule.
Chemical Reactions Analysis
The presence of a bromine atom in "1-(Benzyloxy)-4-bromo-2-methoxybenzene" suggests that it could undergo various chemical reactions, such as nucleophilic aromatic substitution or coupling reactions. For instance, iodobenzene-catalyzed cyclization reactions have been used to synthesize related structures . Additionally, asymmetric reactions involving 2-methoxy-1,4-benzoquinones with styrenyl systems have been reported, which could be relevant for enantioselective syntheses involving "1-(Benzyloxy)-4-bromo-2-methoxybenzene" .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(Benzyloxy)-4-bromo-2-methoxybenzene" can be inferred from related compounds. For example, the photophysical characteristics of certain dyes were investigated in different states, including the liquid crystalline state and isotropic melt . The light-emitting performance of a related monomer was also studied, indicating potential applications in optoelectronic devices . The crystal structures of related compounds provide information on intermolecular interactions and packing in the solid state, which can influence the compound's melting point, solubility, and stability .
Scientific Research Applications
Application 1: Synthesis of Chalcone Derivatives
- Summary of the Application : Chalcone derivatives have wide applications in pharmaceutical and medicinal chemistry. They are synthesized by coupling with aromatic substituted aldehyde .
- Methods of Application or Experimental Procedures : The specific compound “1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one” was synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .
Application 2: Synthesis of Liquid Crystalline Materials
- Summary of the Application : The terminal benzyloxy group can affect the mesomorphic properties of liquid crystalline materials developed from rod-like Schiff base .
- Methods of Application or Experimental Procedures : A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, are prepared and investigated .
- Results or Outcomes : The effect of the terminal benzyloxy group on the mesomorphic properties of these liquid crystalline materials was described .
Application 3: Synthesis of 7-Hydroxy-Oxindole-3-Acetic Acid
- Summary of the Application : 1-Benzyloxy-3-methyl-2-nitrobenzene, a compound similar to “1-(Benzyloxy)-4-bromo-2-methoxybenzene”, may be used in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcome of this application is the synthesis of 7-hydroxy-oxindole-3-acetic acid .
Application 4: Benzylic Oxidations and Reductions
- Summary of the Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
- Methods of Application or Experimental Procedures : This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .
- Results or Outcomes : The results of this application include the enhanced reactivity of benzylic halides due to the adjacent aromatic ring .
Application 5: Synthesis of Substituted Nitrobenzenes
- Summary of the Application : “1-Benzyloxy-3-methyl-2-nitrobenzene”, a compound similar to “1-(Benzyloxy)-4-bromo-2-methoxybenzene”, may be used in the synthesis of substituted nitrobenzenes .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcome of this application is the synthesis of substituted nitrobenzenes .
Application 6: Synthesis of 1-(benzyloxy)-2-bromo-4-chlorobenzene
- Summary of the Application : “1-(benzyloxy)-2-bromo-4-chlorobenzene” is a compound similar to “1-(Benzyloxy)-4-bromo-2-methoxybenzene”. It is used in various organic synthesis applications .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcome of this application is the synthesis of "1-(benzyloxy)-2-bromo-4-chlorobenzene" .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It includes understanding how to safely handle, store, and dispose of the compound.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new synthesis methods that could be explored.
I hope this general outline helps! If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
4-bromo-2-methoxy-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGJXXCGTFMRGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394191 | |
Record name | 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-bromo-2-methoxybenzene | |
CAS RN |
63057-72-7 | |
Record name | 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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